3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride
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Overview
Description
3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group. The final step involves the sulfonamide formation and hydrochloride addition. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride is unique due to its specific substitution pattern and the presence of the fluorophenyl group. Similar compounds include:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its anti-cancer activity.
3-(5-amino-1H-pyrazol-4-yl)benzenesulfonamide: Studied for its antimicrobial properties. These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C15H14ClFN4O2S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H13FN4O2S.ClH/c16-11-6-4-10(5-7-11)14-9-15(20-19-14)18-12-2-1-3-13(8-12)23(17,21)22;/h1-9H,(H2,17,21,22)(H2,18,19,20);1H |
InChI Key |
UEIAWDHXOBFRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC2=NNC(=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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